molecular formula C14H12N4O6 B8244920 Unii-GH30OG3T55

Unii-GH30OG3T55

Cat. No.: B8244920
M. Wt: 332.27 g/mol
InChI Key: RGDXLIJGJXVFDO-FRKPEAEDSA-N
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Description

Unii-GH30OG3T55: N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine , is a chemical compound identified by its unique ingredient identifier (UNII) code GH30OG3T55. This compound is characterized by its complex structure, which includes a furan ring substituted with a nitrophenyl group and a glycine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine typically involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with glycine in the presence of a carbamoylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)alanine
  • N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)valine

Uniqueness: N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine is unique due to its specific combination of functional groups and structural features. The presence of the furan ring, nitrophenyl group, and glycine moiety provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds .

Properties

IUPAC Name

2-[carbamoyl-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDXLIJGJXVFDO-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N(CC(=O)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57268-33-4
Record name N-Carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057268334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CARBAMOYL-N-(((5-(4-NITROPHENYL)FURAN-2-YL)METHYLENE)AMINO)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH30OG3T55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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